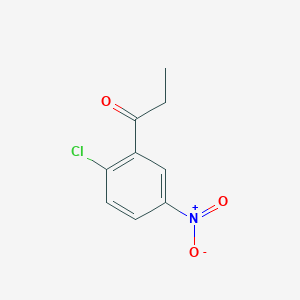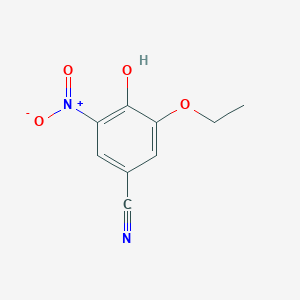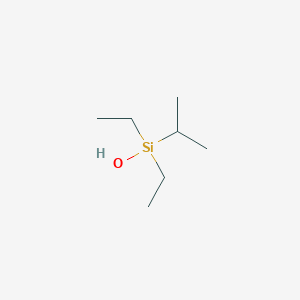
ジエチル(イソプロピル)シラノール
概要
説明
Diethyl(isopropyl)silanol is an organosilicon compound with the chemical formula C_8H_20OSi It is a member of the silanol family, which are compounds containing a silicon-oxygen-hydrogen (Si-OH) functional group
科学的研究の応用
Diethyl(isopropyl)silanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of siloxanes and other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Diethyl(isopropyl)silanol is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is employed in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
準備方法
Synthetic Routes and Reaction Conditions: Diethyl(isopropyl)silanol can be synthesized through the hydrolysis of diethyl(isopropyl)silane. The reaction involves the addition of water to diethyl(isopropyl)silane, resulting in the formation of diethyl(isopropyl)silanol and hydrogen chloride as a byproduct. The reaction is typically carried out under controlled conditions to ensure the complete conversion of the silane to the silanol.
Industrial Production Methods: In an industrial setting, diethyl(isopropyl)silanol can be produced using a continuous flow reactor. The process involves the controlled addition of water to diethyl(isopropyl)silane in the presence of a catalyst to facilitate the hydrolysis reaction. The reaction mixture is then subjected to distillation to separate the desired product from the byproducts and unreacted starting materials.
化学反応の分析
Types of Reactions: Diethyl(isopropyl)silanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes, which are compounds containing Si-O-Si linkages.
Reduction: Reduction reactions can convert diethyl(isopropyl)silanol to its corresponding silane.
Substitution: The hydroxyl group in diethyl(isopropyl)silanol can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are commonly employed.
Major Products:
Oxidation: Siloxanes
Reduction: Diethyl(isopropyl)silane
Substitution: Various substituted silanols
作用機序
Diethyl(isopropyl)silanol can be compared with other silanols, such as trimethylsilanol and triethylsilanol. While all these compounds contain the Si-OH functional group, they differ in their alkyl substituents, which influence their chemical reactivity and physical properties. Diethyl(isopropyl)silanol is unique due to the presence of both diethyl and isopropyl groups, which provide a balance of steric hindrance and reactivity, making it suitable for a wide range of applications.
類似化合物との比較
- Trimethylsilanol
- Triethylsilanol
- Diphenylsilanediol
- Triphenylsilanol
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
特性
IUPAC Name |
diethyl-hydroxy-propan-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-5-9(8,6-2)7(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIZETFFSOLIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


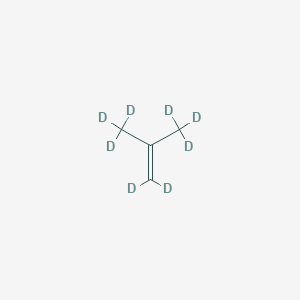
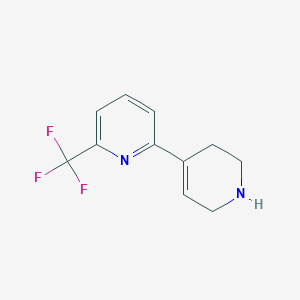
![5-Ethyl-4-oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1645420.png)
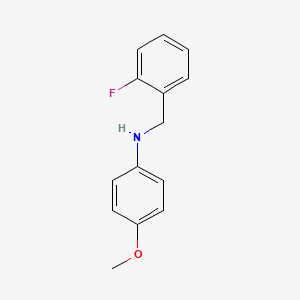
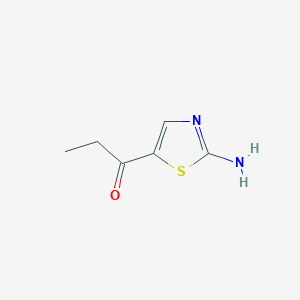
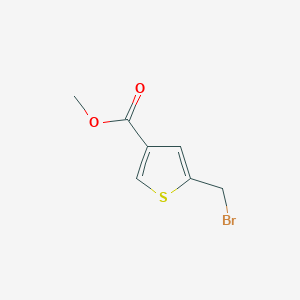

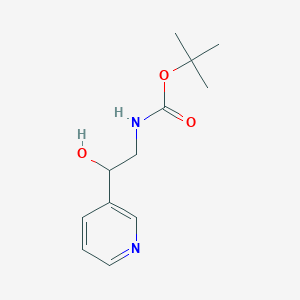
![2,3,4,5-Tetrahydrobenzo[b]azepine-1-carbaldehyde](/img/structure/B1645441.png)
![Benzo[b]thiophene-2-carboximidamide, 6-(benzoyloxy)-](/img/structure/B1645448.png)

